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Compound of Interest

Compound Name: iP300w

Cat. No.: B3028336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of iP300w, a potent

and selective inhibitor of the p300/CBP family of histone acetyltransferases (HATs). It is

designed to furnish researchers, scientists, and drug development professionals with the

essential technical details to understand and further investigate the therapeutic potential of this

compound.

Core Mechanism of Action
iP300w exerts its biological effects by targeting the catalytic activity of the paralogous

transcriptional co-activators, p300 (also known as EP300 or KAT3B) and CREB-binding protein

(CBP or CREBBP). These enzymes play a crucial role in regulating gene expression by

acetylating histone proteins, primarily at lysine residues. This acetylation neutralizes the

positive charge of histones, leading to a more relaxed chromatin structure that is accessible to

transcription factors, thereby promoting gene transcription.

By inhibiting p300/CBP, iP300w prevents histone acetylation, leading to a more condensed

chromatin state and subsequent transcriptional repression of p300/CBP-dependent genes. This

mechanism is particularly relevant in disease contexts where aberrant p300/CBP activity is a

key driver, such as in certain cancers and genetic disorders.
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The potency of iP300w has been characterized in various biochemical and cell-based assays.

The following table summarizes the key quantitative data available.

Parameter Value Assay Type Target/Context Reference

IC50 19 nM
Biochemical

Assay

p300 HAT

activity
[1]

IC50 33 nM HTRF Assay
p300-mediated

H3K9 acetylation
[1][2][3][4]

EC50 5 nM Cellular Assay H3K27Ac levels

Key Biological Applications and Findings
Facioscapulohumeral Muscular Dystrophy (FSHD)
In the context of FSHD, a genetic disorder characterized by the misexpression of the DUX4

transcription factor, iP300w has shown significant therapeutic potential. DUX4 is known to

recruit p300/CBP to activate its target genes, leading to myocyte toxicity.

Inhibition of DUX4-mediated transcription and cytotoxicity: iP300w effectively inhibits the

transcription of DUX4 target genes and protects muscle cells from DUX4-induced cell death.

Reversal of histone hyperacetylation: DUX4 expression leads to a global increase in histone

H3 acetylation, an effect that is reversed by iP300w.

In vivo efficacy: In a mouse model of FSHD, iP300w has been shown to inhibit DUX4-

mediated transcription.

CIC-DUX4 Sarcoma (CDS)
CDS is an aggressive soft tissue sarcoma driven by a fusion oncoprotein, CIC-DUX4. Similar to

the canonical DUX4, the CIC-DUX4 fusion protein relies on p300/CBP for its oncogenic activity.

Suppression of CIC-DUX4 transcriptional activity: iP300w efficiently blocks the

transcriptional program driven by CIC-DUX4.
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Induction of cell cycle arrest and inhibition of proliferation: Treatment of CDS cells with

iP300w leads to a significant decrease in cell viability and proliferation.

In vivo tumor growth suppression: In xenograft models of CDS, iP300w has demonstrated

the ability to prevent the growth of established tumors.

Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which iP300w
counteracts the effects of DUX4.
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Caption: Mechanism of iP300w in DUX4-mediated signaling.

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess

the biological activity of iP300w.

ATP-Based Cell Viability Assay
This protocol is used to determine the number of viable cells in culture based on the

quantification of ATP, which is an indicator of metabolically active cells.

Materials:
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Opaque-walled 96-well or 384-well plates suitable for luminescence measurements.

Cell culture medium.

Test compound (iP300w) and vehicle control (e.g., DMSO).

ATP-based cell viability reagent (e.g., CellTiter-Glo®).

Luminometer.

Procedure:

Seed cells in opaque-walled multiwell plates at a predetermined optimal density in a final

volume of 100 µL per well for 96-well plates (25 µL for 384-well plates).

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.

Prepare serial dilutions of iP300w and add them to the experimental wells. Add the vehicle

control to the control wells.

Incubate the plates for the desired exposure period (e.g., 48 or 72 hours).

Equilibrate the plates to room temperature for approximately 30 minutes.

Add a volume of the ATP-based cell viability reagent equal to the volume of cell culture

medium in each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent

signal.

Measure the luminescence using a luminometer.

The number of viable cells is proportional to the luminescence signal.

Western Blot for Histone H3 Acetylation
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This protocol is used to detect changes in the acetylation status of histone H3 upon treatment

with iP300w.

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

Protein quantification assay (e.g., BCA assay).

SDS-PAGE gels and running buffer.

Transfer apparatus and buffers.

PVDF or nitrocellulose membrane.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3).

HRP-conjugated secondary antibody.

Chemiluminescent substrate.

Imaging system.

Procedure:

Treat cells with iP300w or vehicle control for the desired time.

Harvest cells and lyse them in cold lysis buffer.

Determine the protein concentration of the lysates.

Denature equal amounts of protein by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against acetylated histone H3 (diluted in

blocking buffer) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane three times with TBST.

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

To normalize for protein loading, the membrane can be stripped and re-probed with an

antibody against total histone H3.

RT-qPCR for Gene Expression Analysis
This protocol is used to quantify the expression levels of target genes that are regulated by

p300/CBP.

Materials:

RNA extraction kit.

Reverse transcription kit.

qPCR master mix (e.g., SYBR Green or TaqMan).

Gene-specific primers for target and reference genes.

Real-time PCR instrument.

Procedure:

Treat cells with iP300w or vehicle control for the desired time.
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Extract total RNA from the cells using an RNA extraction kit.

Assess the quality and quantity of the extracted RNA.

Synthesize cDNA from the RNA using a reverse transcription kit.

Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-

specific primers.

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling

protocol.

Analyze the data using the comparative CT (ΔΔCT) method to determine the relative

expression of the target genes, normalized to a reference gene (e.g., GAPDH or ACTB).

Experimental Workflow Diagram
The following diagram provides a general workflow for evaluating the biological activity of a

compound like iP300w.
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Caption: General workflow for assessing iP300w's biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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iP300w]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028336#understanding-ip300w-biological-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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